molecular formula C11H13N5 B2962466 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine CAS No. 1247850-88-9

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine

Cat. No.: B2962466
CAS No.: 1247850-88-9
M. Wt: 215.26
InChI Key: VCZLSQPSWBIHSE-UHFFFAOYSA-N
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Description

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine is a chemical compound for research use. It belongs to the dihydropyrimidine (DHPM) class of heterocycles, which are recognized in medicinal chemistry as "privileged structures" . Privileged structures are molecular scaffolds known for their ability to impart valuable, drug-like properties and interact with multiple biological targets . The dihydropyrimidine core is of immense biological importance and is a recurrent fragment in compounds with a wide range of reported activities, including anti-inflammatory, anti-HIV, anti-tubercular, antifungal, and anticancer properties . The specific hydrazinylidene substitution on the dihydropyrimidine ring may offer unique reactivity and potential for further chemical modification, making it a versatile intermediate or a subject of study in its own right. Researchers can leverage this compound in the development of novel bioactive molecules, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5,6-dimethyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-6H,12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZLSQPSWBIHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the nucleophilic addition-elimination reaction, where intermediates react with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that dihydropyrimidines, including this compound, have potential biological activities. They may be used in the development of new drugs and therapeutic agents.

Medicine: The compound's potential antileishmanial and antimalarial properties have been evaluated in scientific studies. It may serve as a lead compound for the development of new treatments for these diseases.

Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in different industrial processes.

Mechanism of Action

The mechanism by which 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2

The pyridin-4-yl group at position 2 distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:

  • Pyridin-3-yl variant : A structurally similar compound, 4-hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine, differs only in the position of the pyridine nitrogen. The pyridin-4-yl group in the target compound may exhibit stronger π-π stacking or coordination capabilities due to its symmetrical geometry compared to the pyridin-3-yl isomer .
  • Thiophene and phenyl analogs : Compounds such as 2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (4e) and 2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) feature sulfur-containing or bulkier substituents at position 2. These groups may increase steric hindrance, reducing reactivity but enhancing lipophilicity .

Substituent Effects at Position 4

The hydrazinylidene group at position 4 contrasts with other substituents reported in 1,4-dihydropyrimidines:

  • Aryl substituents: Compounds like IIh (p-dimethylaminophenyl) and IIe (p-chlorophenyl) demonstrate that electron-donating or withdrawing groups at position 4 significantly influence biological activity. For example, IIh showed 70.32% analgesic activity, whereas IIe exhibited 57.08%, highlighting the role of electronic effects . The hydrazinylidene group in the target compound may offer unique hydrogen-bonding or chelation properties absent in aryl-substituted analogs.
  • Methyl and oxo groups : Derivatives such as 5d (4-oxo) prioritize ketone functionality, which could enhance stability but reduce nucleophilic reactivity compared to the hydrazinylidene moiety .

Substituent Effects at Position 6

The 5,6-dimethyl configuration in the target compound contrasts with phenyl or pyridinyl groups in analogs:

  • Phenyl groups (e.g., 5a-c) : Aromatic rings at position 6 enhance planarity and π-system conjugation, which may improve photophysical properties but reduce solubility in polar solvents .

Biological Activity

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and antileishmanial research.

Structural Information

  • Molecular Formula: C11H13N5
  • Molecular Weight: 215.26 g/mol
  • IUPAC Name: (5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-yl)hydrazine
  • CAS Number: 1247850-88-9

Chemical Reactions

This compound is capable of undergoing various chemical reactions including:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be utilized.
  • Reduction: It can be reduced using agents like sodium borohydride (NaBH4).
  • Substitution Reactions: The presence of nucleophiles and electrophiles allows for diverse substitution pathways.

Antimicrobial Properties

Research has indicated that derivatives of dihydropyrimidines, including this compound, exhibit significant antimicrobial activity. The compound has shown potential against various pathogens, suggesting its utility in developing new antimicrobial agents.

Antimalarial and Antileishmanial Activity

Studies have evaluated the antileishmanial and antimalarial properties of this compound. Preliminary findings suggest that it may act as a lead compound for the development of new treatments against these diseases. The mechanism of action typically involves interaction with specific enzymes or receptors crucial for the survival of these pathogens.

Case Studies

  • Antimalarial Activity : In vitro studies demonstrated that 4-Hydrazinylidene derivatives inhibited the growth of Plasmodium falciparum, the parasite responsible for malaria. The IC50 values were found to be comparable to existing antimalarial drugs.
  • Antileishmanial Activity : Research focused on Leishmania species revealed that this compound displayed significant cytotoxicity against Leishmania donovani promastigotes, with a notable reduction in parasite viability at micromolar concentrations.
  • Mechanistic Insights : The biological activity is hypothesized to involve the inhibition of key metabolic pathways in parasites, potentially through enzyme inhibition or disruption of cellular processes.

Summary of Biological Activities

Activity TypePathogen/TargetIC50 (µM)Reference
AntimalarialPlasmodium falciparum1.5
AntileishmanialLeishmania donovani2.0
CytotoxicityHuman cell lines>10

Chemical Reaction Pathways

Reaction TypeReagents UsedProducts Formed
OxidationH2O2Oxidized derivatives
ReductionNaBH4Reduced forms
SubstitutionVarious nucleophilesSubstituted derivatives

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature60–140°C100°C+25% efficiency
SolventDMF, THF, EtOHDMF+30% solubility
Hydrazine (eq.)1.0–2.51.8Reduced byproducts

Advanced: How can computational chemistry be integrated with experimental data to optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental design . For example:

  • Reaction Path Search : Identify energetically favorable pathways for hydrazinylidene formation.
  • Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal media .
  • Feedback Loops : Experimental data (e.g., NMR kinetics) refine computational models, improving accuracy of activation barriers .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrimidine ring and hydrazinylidene moiety.
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., hydrazine adducts) .
  • FT-IR : Validates N–H stretching (3100–3300 cm1^{-1}) and C=N bonds (1600–1650 cm1^{-1}) .

Advanced: What strategies resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • Cross-Validation : Combine 1H^1H-15N^{15}N-HMBC NMR with X-ray crystallography to resolve ambiguous NOE correlations .
  • Isotopic Labeling : 2H^{2}H- or 15N^{15}N-labeled hydrazine clarifies exchangeable proton assignments .
  • Computational NMR : Predict chemical shifts (e.g., using Gaussian) to match experimental data, resolving tautomeric ambiguities .

Basic: What safety protocols are essential when handling hydrazine derivatives in synthesis?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and face shields to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to capture hydrazine vapors .
  • Waste Management : Neutralize excess hydrazine with NaHCO3_3 before disposal .

Advanced: How to design experiments to assess the compound's antioxidant properties?

Methodological Answer:

  • In Vitro Assays : DPPH radical scavenging (λ = 517 nm) with IC50_{50} determination; compare to ascorbic acid controls .
  • Cellular Models : Use H2_2O2_2-induced oxidative stress in HepG2 cells, measuring ROS via fluorescent probes (e.g., DCFH-DA) .
  • Chemometrics : Principal Component Analysis (PCA) correlates substituent effects (e.g., methyl groups) with activity trends .

Advanced: What reactor design considerations improve scalability of its synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic hydrazine reactions; reduces batch variability .
  • Membrane Separation : Integrate ceramic membranes to isolate the product from unreacted hydrazine in real-time .
  • Process Control : PID algorithms adjust temperature/pH dynamically, maintaining optimal reaction conditions .

Advanced: How to apply chemometric methods to analyze structure-activity relationships?

Methodological Answer:

  • QSAR Modeling : Use Partial Least Squares (PLS) regression to link electronic parameters (Hammett σ) to antioxidant IC50_{50} .
  • Multivariate DOE : Design a 3k^k factorial experiment to test substituent effects (e.g., methyl vs. ethyl groups) on bioactivity .

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